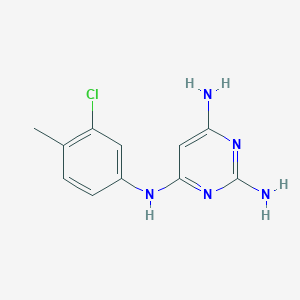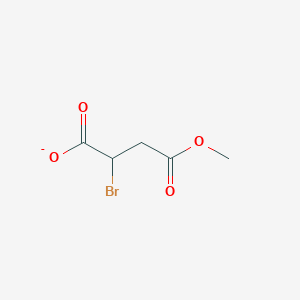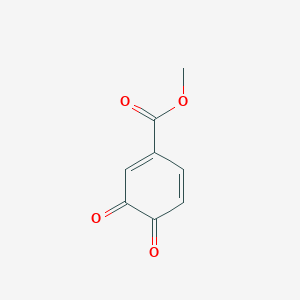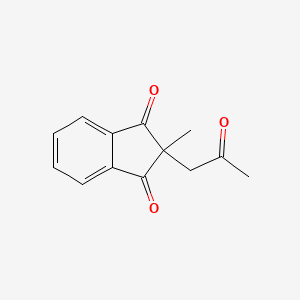phosphanium perchlorate CAS No. 96010-27-4](/img/structure/B14347772.png)
[2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-yl](triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate is a complex organic compound with the molecular formula C26H27ClN3O6P . This compound is known for its unique structure, which includes a combination of oxazole, morpholine, and triphenylphosphanium groups. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate involves multiple steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the morpholine and triphenylphosphanium groups. The final step involves the addition of perchlorate to form the perchlorate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate stands out due to its unique combination of functional groups and its versatile applications. Similar compounds include:
- 2-(Dimethylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate
- 2-(Ethylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications .
Properties
CAS No. |
96010-27-4 |
|---|---|
Molecular Formula |
C26H27ClN3O6P |
Molecular Weight |
543.9 g/mol |
IUPAC Name |
[2-(methylamino)-5-morpholin-4-yl-1,3-oxazol-4-yl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C26H27N3O2P.ClHO4/c1-27-26-28-24(25(31-26)29-17-19-30-20-18-29)32(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;2-1(3,4)5/h2-16H,17-20H2,1H3,(H,27,28);(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RBHRBXPEFBYXJA-UHFFFAOYSA-M |
Canonical SMILES |
CNC1=NC(=C(O1)N2CCOCC2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)

![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)



![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)



